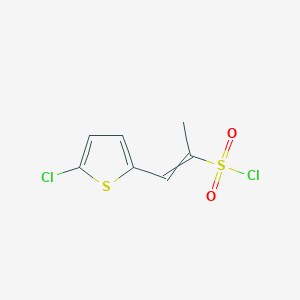![molecular formula C16H26O3 B14178090 3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) CAS No. 922148-11-6](/img/structure/B14178090.png)
3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[410]heptane) is a complex organic compound with the molecular formula C14H22O3 This compound is characterized by its unique bicyclic structure, which includes two oxirane rings and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 6-methyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two oxirane rings. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Substituted oxirane derivatives
Aplicaciones Científicas De Investigación
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with various molecular targets. The oxirane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-[Methylenebis(oxymethylene)]bis[7-oxabicyclo[4.1.0]heptane]
- 3,3’-[Oxybis(methylene)]bis(3-ethyloxetane)
- 7-Oxabicyclo[4.1.0]heptane
Uniqueness
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[410]heptane) is unique due to its specific structural features, including the presence of two oxirane rings and a methylene bridge
Propiedades
Número CAS |
922148-11-6 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
1-methyl-4-[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H26O3/c1-15-5-3-11(7-13(15)18-15)9-17-10-12-4-6-16(2)14(8-12)19-16/h11-14H,3-10H2,1-2H3 |
Clave InChI |
BEFCQYMTAAMUGC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1O2)COCC3CCC4(C(C3)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)

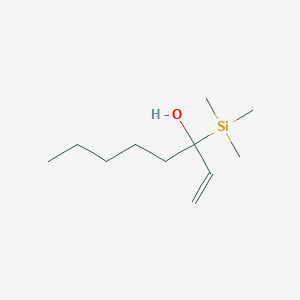
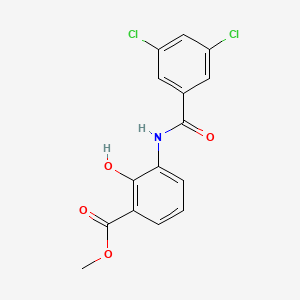
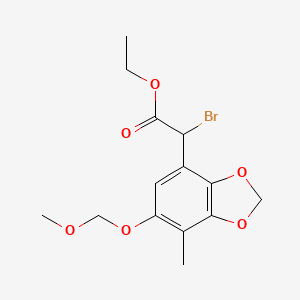
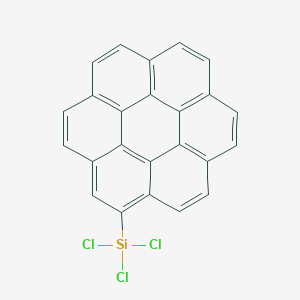

![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
